molecular formula C17H15NO3 B12875298 5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro- CAS No. 193267-61-7

5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-

Cat. No.: B12875298
CAS No.: 193267-61-7
M. Wt: 281.30 g/mol
InChI Key: YWEDOPSTYXPWLN-UHFFFAOYSA-N
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Description

The compound "5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-" is a heterocyclic molecule featuring a partially saturated isoxazole ring (4,5-dihydroisoxazole) substituted at position 3 with a biphenyl group and at position 5 with an acetic acid moiety.

Properties

CAS No.

193267-61-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C17H15NO3/c19-17(20)11-15-10-16(18-21-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)

InChI Key

YWEDOPSTYXPWLN-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable nitrile oxide with an alkene to form the isoxazole ring. The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst. Finally, the acetic acid moiety can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitro groups (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups onto the biphenyl ring, resulting in a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antithrombotic Agents
Research has indicated that derivatives of isoxazoles can serve as effective antithrombotic agents by inhibiting factor Xa, an enzyme critical in the coagulation cascade. Compounds designed with a biaryl moiety have shown low nanomolar affinity for factor Xa and significant antithrombotic efficacy in vivo. For instance, several studies report that biaryl-substituted isoxazoline derivatives exhibit potent inhibition of factor Xa with inhibition constants ranging from 0.83 to 3.9 nM .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The ability to inhibit specific inflammatory mediators can lead to reduced pain and swelling in affected tissues.

Material Science Applications

Polymeric Materials
In material science, 5-Isoxazoleacetic acid derivatives are being explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The unique chemical structure allows for the modification of polymer properties, which can be crucial in developing advanced materials for industrial applications.

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics have led to its exploration in the development of novel pesticides. Isoxazole derivatives have been shown to possess herbicidal and fungicidal activities, making them suitable candidates for agricultural applications aimed at pest control. Studies suggest that these compounds can disrupt biochemical pathways in pests, leading to effective management strategies in crop protection.

Case Study 1: Antithrombotic Efficacy

A study conducted on a series of biaryl-substituted isoxazoline derivatives revealed their potential as antithrombotic agents. The research highlighted the synthesis of these compounds and their evaluation against human factor Xa. The most potent compounds demonstrated significant efficacy in reducing thrombus formation in animal models .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of isoxazole derivatives on induced arthritis models. The results showed a marked reduction in inflammatory markers and joint swelling upon administration of these compounds, indicating their therapeutic potential .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntithrombotic agentsLow nanomolar affinity for factor Xa
Anti-inflammatory propertiesReduction in inflammatory markers
Material SciencePolymer enhancementImproved mechanical properties and thermal stability
Agricultural ChemistryPesticide developmentHerbicidal and fungicidal activities observed

Mechanism of Action

The mechanism of action of 2-(3-([1,1’-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetic acid moiety can also participate in ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 4,5-Dihydroisoxazole Biphenyl, acetic acid Hypothesized enzyme inhibition N/A
AT-125 4,5-Dihydroisoxazole Chloro, acetic acid Antitumor (Ki = 2 × 10⁻⁶ M)
5-[3-Chloro-5-(trifluoromethyl)pyridin-... 4,5-Dihydroisoxazole Trifluoromethylpyridine, COOH Undisclosed (likely metabolic)
Isoxazolyl Benzimidazoles Benzimidazole Isoxazole Potential anti-inflammatory

Research Implications and Gaps

  • Pharmacological Potential: The biphenyl group in the target compound warrants exploration for kinase or protease inhibition, leveraging its extended π-system for binding .
  • Synthetic Challenges : Steric hindrance from the biphenyl group may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural analysis .
  • Biological Testing : Priority should be given to assays evaluating glutamine antagonism (mimicking AT-125) or antimicrobial activity (as seen in triazolones) .

Biological Activity

5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro- is a heterocyclic compound characterized by the presence of an isoxazole ring and a biphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole group attached to an acetic acid chain, with a biphenyl substituent at the 3-position of the isoxazole. The structural formula can be represented as:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_2

This unique combination of functional groups enhances its lipophilicity and biological activity compared to simpler isoxazoles or those lacking aromatic substituents.

Synthesis Methods

The synthesis of 5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro- can be achieved through various methods including:

  • Cycloaddition reactions : Utilizing nitrile oxides and alkenes to form isoxazole derivatives.
  • Functional group modifications : Altering existing compounds to introduce the isoxazole moiety.

Biological Activity

Research indicates that compounds containing isoxazole rings exhibit a range of biological activities:

  • Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some studies suggest that these compounds may inhibit inflammatory pathways by modulating nitric oxide production and other inflammatory mediators .

The biological mechanisms attributed to 5-Isoxazoleacetic acid involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this isoxazole have been shown to inhibit enzymes like tautomerase, which plays a role in inflammatory processes.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB activation, which is critical in inflammation and immune responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related isoxazole compounds:

Table 1: Summary of Biological Activities

StudyCompoundActivityFindings
Isoxazoline derivativesAntibacterialEffective against drug-resistant strains with low toxicity
Isoxazole-based compoundsAnti-inflammatoryInhibited iNOS production in vitro
Substituted isoxazolesAnticancerExhibited IC50 values comparable to standard drugs against cancer cell lines

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